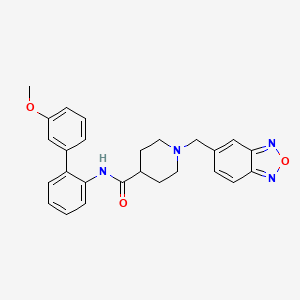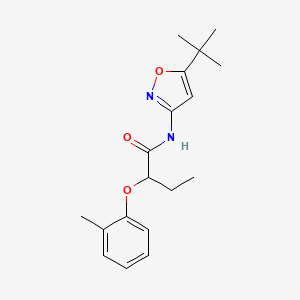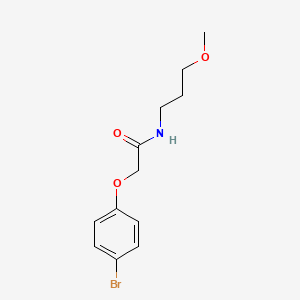![molecular formula C24H30F2S B5143585 4-[(difluoromethyl)thio]-4'-(4-pentylcyclohexyl)biphenyl](/img/structure/B5143585.png)
4-[(difluoromethyl)thio]-4'-(4-pentylcyclohexyl)biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(Difluoromethyl)thio]-4'-(4-pentylcyclohexyl)biphenyl, also known as DFM-PCB, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. DFM-PCB belongs to the family of polychlorinated biphenyls (PCBs), which are a group of synthetic organic chemicals that have been widely used in industry and commerce.
Mecanismo De Acción
4-[(difluoromethyl)thio]-4'-(4-pentylcyclohexyl)biphenyl has been shown to interact with the aryl hydrocarbon receptor (AhR), which is a transcription factor that regulates the expression of genes involved in various physiological processes. 4-[(difluoromethyl)thio]-4'-(4-pentylcyclohexyl)biphenyl binds to AhR and activates its signaling pathway, leading to changes in gene expression and cellular function.
Biochemical and Physiological Effects:
4-[(difluoromethyl)thio]-4'-(4-pentylcyclohexyl)biphenyl has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and neuroprotective activities. In vitro and in vivo studies have demonstrated that 4-[(difluoromethyl)thio]-4'-(4-pentylcyclohexyl)biphenyl can inhibit the production of pro-inflammatory cytokines, induce apoptosis in cancer cells, and protect neurons from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[(difluoromethyl)thio]-4'-(4-pentylcyclohexyl)biphenyl has several advantages for use in lab experiments, including its high purity, stability, and ease of synthesis. However, its low solubility in water and limited availability may pose challenges for some experiments.
Direcciones Futuras
There are several future directions for research on 4-[(difluoromethyl)thio]-4'-(4-pentylcyclohexyl)biphenyl. One potential area of focus is the development of new materials for optoelectronics and liquid crystals using 4-[(difluoromethyl)thio]-4'-(4-pentylcyclohexyl)biphenyl as a building block. Another area of interest is the investigation of 4-[(difluoromethyl)thio]-4'-(4-pentylcyclohexyl)biphenyl's potential therapeutic applications, particularly in the treatment of inflammatory diseases, cancer, and neurodegenerative disorders. Additionally, further studies are needed to elucidate the mechanisms underlying 4-[(difluoromethyl)thio]-4'-(4-pentylcyclohexyl)biphenyl's effects on cellular function and gene expression.
Métodos De Síntesis
4-[(difluoromethyl)thio]-4'-(4-pentylcyclohexyl)biphenyl can be synthesized by reacting 4-pentylcyclohexylmagnesium bromide with 4-bromobiphenyl in the presence of copper(I) iodide and difluoromethyl sulfide. The reaction yields 4-[(difluoromethyl)thio]-4'-(4-pentylcyclohexyl)biphenyl as a white solid with a purity of over 95%.
Aplicaciones Científicas De Investigación
4-[(difluoromethyl)thio]-4'-(4-pentylcyclohexyl)biphenyl has been studied for its potential applications in various fields, including optoelectronics, liquid crystals, and biomedical research. In optoelectronics, 4-[(difluoromethyl)thio]-4'-(4-pentylcyclohexyl)biphenyl has been used as a dopant in organic light-emitting diodes (OLEDs) to improve their efficiency and stability. In liquid crystals, 4-[(difluoromethyl)thio]-4'-(4-pentylcyclohexyl)biphenyl has been used as a mesogen to create new materials with improved properties.
Propiedades
IUPAC Name |
1-(difluoromethylsulfanyl)-4-[4-(4-pentylcyclohexyl)phenyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30F2S/c1-2-3-4-5-18-6-8-19(9-7-18)20-10-12-21(13-11-20)22-14-16-23(17-15-22)27-24(25)26/h10-19,24H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWRYBBZUENVOIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)C3=CC=C(C=C3)SC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30F2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Difluoromethyl)sulfanyl]-4'-(4-pentylcyclohexyl)biphenyl | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(3-methylcyclopentyl)-1-piperazinyl]ethanol](/img/structure/B5143524.png)
![5-[3-bromo-4-(dimethylamino)benzylidene]-1-(3,4-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5143525.png)
![2-(2,4-dioxo-5-{[1-(2-propyn-1-yl)-1H-indol-3-yl]methylene}-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B5143530.png)
![1-cyclohexyl-4-{[2-(2-methoxyethyl)-1,3-benzoxazol-6-yl]carbonyl}-2-piperazinone](/img/structure/B5143536.png)
![N-[3-(1H-pyrazol-1-yl)benzyl]-2-(1-pyrrolidinyl)-5,6,7,8-tetrahydro-4-quinazolinecarboxamide](/img/structure/B5143544.png)
![3-(methylthio)-6-(2-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5143545.png)
![4-[4,5-bis(4-bromophenyl)-1H-imidazol-2-yl]benzoic acid](/img/structure/B5143561.png)
![1-(4-methoxyphenyl)-3-(4-pyridinyl)benzo[f]quinoline](/img/structure/B5143566.png)

![diphenyl [(diethylamino)carbonyl]amidophosphate](/img/structure/B5143581.png)

![[2-[(4-chlorophenyl)amino]-4-(4-phenoxyphenyl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B5143613.png)